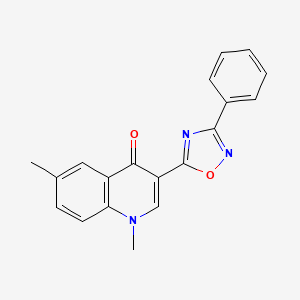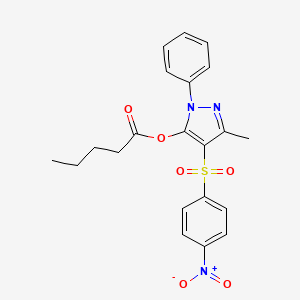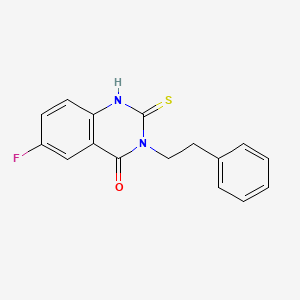![molecular formula C7H6N2S2 B6486958 2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione CAS No. 56844-34-9](/img/structure/B6486958.png)
2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An effective method for accessing novel substituted thieno[2,3-d]pyrimidines is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .科学的研究の応用
2-methyl-TDPT has been studied for its potential therapeutic applications in the treatment of various diseases and disorders, such as cancer, inflammation, and neurological diseases. It has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Furthermore, it has been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress.
作用機序
Target of Action
The primary target of 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is the Phosphoinositide 3-kinase (PI3K) . PI3K is a key intermediate in many biologically active compounds and is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
2-methylthieno[2,3-d]pyrimidine-4(3H)-thione interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is activated at abnormally high levels in various human cancers .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in many essential cellular functions. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Result of Action
The inhibition of the PI3K/AKT/mTOR signaling pathway by 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
実験室実験の利点と制限
The use of 2-methyl-TDPT in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its low toxicity, which makes it safe to use in a wide range of experiments. Additionally, this compound is relatively inexpensive and readily available, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, this compound is not very stable, making it difficult to use in long-term experiments.
将来の方向性
The potential therapeutic applications of 2-methyl-TDPT are still being explored. Future research should focus on further elucidating the mechanism of action of this compound, as well as developing new methods for its synthesis and use in laboratory experiments. Additionally, further research should focus on exploring its potential therapeutic applications, such as its potential use in the treatment of cancer, inflammation, and neurological diseases. Finally, further research should focus on exploring the potential side effects of this compound, as well as its potential interactions with other drugs.
合成法
2-methyl-TDPT can be synthesized through a variety of methods, including the use of a Grignard reaction, a Suzuki coupling, and a Wittig reaction. The Grignard reaction is a chemical reaction in which a Grignard reagent reacts with an electrophilic carbon atom, resulting in the formation of a new carbon-carbon bond. The Suzuki coupling is a chemical reaction in which two different substrates are reacted together to form a new carbon-carbon bond. Finally, the Wittig reaction is a chemical reaction in which an alkyl halide reacts with a phosphonium salt, resulting in the formation of a new carbon-carbon bond.
特性
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYMNKYLJFBOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486889.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)

![1-ethyl-3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B6486943.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
![1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B6486950.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486971.png)

![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)